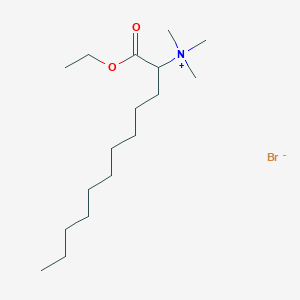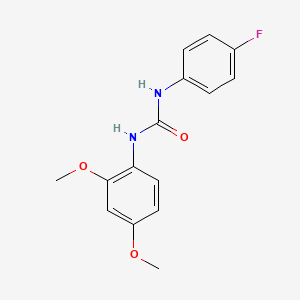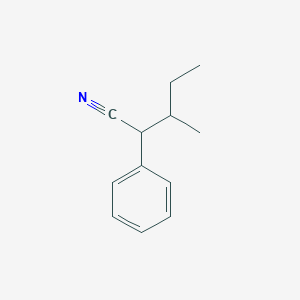![molecular formula C22H14N2O2 B11957770 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione](/img/structure/B11957770.png)
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione is a complex heterocyclic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione typically involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the use of hydrazine sulfate and 3-nitrophthalic acid under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce dihydrophthalazine compounds.
Wissenschaftliche Forschungsanwendungen
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Wirkmechanismus
The mechanism of action of 5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2) or p38MAP kinase, leading to anti-inflammatory and anticancer effects . The compound’s unique structure allows it to bind selectively to these targets, disrupting their normal function and exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalazine: A simpler compound with similar biological activities.
Phthalazinone: Known for its antimicrobial and anticancer properties.
Pyrazolo[1,2-b]phthalazine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
5,14-[1,2]Benzenophthalazino[2,3-b]phthalazine-7,12(5H,14H)-dione stands out due to its complex structure and the presence of multiple functional groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C22H14N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2,11-diazahexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-4,6,8,13,15,17,19,21,23-nonaene-3,10-dione |
InChI |
InChI=1S/C22H14N2O2/c25-21-17-11-5-6-12-18(17)22(26)24-20-14-8-2-1-7-13(14)19(23(21)24)15-9-3-4-10-16(15)20/h1-12,19-20H |
InChI-Schlüssel |
AUKPMRTVYAUQFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3C4=CC=CC=C4C(C2=C1)N5N3C(=O)C6=CC=CC=C6C5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)

![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)




![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)



![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)


